molecular formula C14H17N3 B2901879 8-(Piperazin-1-ylmethyl)quinoline CAS No. 929974-85-6

8-(Piperazin-1-ylmethyl)quinoline

Cat. No.: B2901879
CAS No.: 929974-85-6
M. Wt: 227.311
InChI Key: YSSWAYHCOQPTIK-UHFFFAOYSA-N
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Description

8-(Piperazin-1-ylmethyl)quinoline is a chemical compound with the molecular formula C14H17N3 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in the literature. Some of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . A specific synthesis method for this compound was not found in the available literature.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a piperazine ring via a methylene bridge . The InChI code for this compound is 1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 336.69 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.

Safety and Hazards

8-(Piperazin-1-ylmethyl)quinoline is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Properties

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWAYHCOQPTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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